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molecular formula C11H14ClN5O B8300471 2-Chloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purin-6-amine

2-Chloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purin-6-amine

Cat. No. B8300471
M. Wt: 267.71 g/mol
InChI Key: DTIJTUDMJDBRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977344B2

Procedure details

To a suspension of 2-chloro-1H-purin-6-amine (1.57 g) and potassium carbonate (2.57 g) in DMF (55 mL) was added 4-(bromomethyl)tetrahydro-2H-pyran (2.0 g) in one portion. The mixture was stirred at 90° C. overnight. The reaction mixture was taken up in chloroform/isopropanol (3:1, 100 mL) and was extracted with water (100 mL). The organics were separated and the aqueous was extracted with chloroform/isopropanol (3:1, 2×50 mL). The organics were combined, dried by passing through a hydrophobic frit and concentrated in vacuo to give the title compound as an off-white solid (1.30 g, 52%).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]([NH2:11])=[C:5]2[C:9]([N:10]=1)=[N:8][CH:7]=[N:6]2.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>CN(C=O)C.C(Cl)(Cl)Cl.C(O)(C)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:19][CH:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[C:4]([NH2:11])[N:3]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
ClC=1NC(=C2N=CN=C2N1)N
Name
Quantity
2.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrCC1CCOCC1
Step Three
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organics were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with chloroform/isopropanol (3:1, 2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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